molecular formula C4H8N4O3 B1379745 (5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate CAS No. 960250-80-0

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate

Cat. No.: B1379745
CAS No.: 960250-80-0
M. Wt: 160.13 g/mol
InChI Key: DVXATJGUAOUDJU-UHFFFAOYSA-N
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Description

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various scientific fields.

Properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.H2O/c5-4-6-2(7-8-4)1-3(9)10;/h1H2,(H,9,10)(H3,5,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXATJGUAOUDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143832-52-4
Record name (5-Amino-4H-1,2,4-triazol-3-yl)acetic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
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(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
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(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
Reactant of Route 4
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
Reactant of Route 5
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate
Reactant of Route 6
(5-Amino-1H-1,2,4-triazol-3-YL)acetic acid hydrate

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